3-(2-methoxyphenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-methoxyphenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C20H26N4O and its molecular weight is 338.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds featuring the pyrazolo[1,5-a]pyrimidine scaffold have been reported as inhibitors of cdk2 , a protein kinase involved in cell cycle regulation.
Mode of Action
Related compounds with the pyrazolo[1,5-a]pyrimidine scaffold have been shown to inhibit cdk2, thereby affecting cell cycle progression .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle, particularly the transition from g1 phase to s phase .
Result of Action
Similar compounds have been shown to inhibit cell growth and induce apoptosis in various cell lines .
Biological Activity
The compound 3-(2-methoxyphenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine is part of a class of pyrazolo[1,5-a]pyrimidines that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is C15H22N4 with a molecular weight of approximately 258.36 g/mol. The structure includes a pyrazolo[1,5-a]pyrimidine core, which is known for various pharmacological activities.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine show promising anticancer properties. For instance, a library of synthesized compounds was tested against MDA-MB-231 (human breast cancer) cell lines using the MTT assay. While none of the tested compounds exhibited significant growth inhibition at various concentrations compared to controls, the potential for structural modifications to enhance activity remains an area of active research .
Antitubercular Activity
Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of Mycobacterium tuberculosis (M.tb). A study synthesized numerous analogues and assessed their efficacy against M.tb, revealing that certain substitutions on the pyrazolo core could enhance antitubercular activity. Notably, compounds with specific alkyl or aryl groups showed significant in vitro inhibition of M.tb growth . The mechanism of action appears to be distinct from traditional antibiotics, suggesting alternative pathways for therapeutic intervention.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the pyrazolo ring and substituents significantly influence biological activity. For example:
- Substituents at position 3 : Compounds with electron-donating groups (like methoxy) at this position have shown improved activity against cancer cell lines.
- Alkyl groups at position 5 : The presence of branched alkyl chains has been correlated with enhanced potency against M.tb .
Case Studies
-
Case Study: Anticancer Screening
- Objective : Evaluate the anticancer potential of synthesized pyrazolo derivatives.
- Method : MTT assay conducted on MDA-MB-231 cell lines.
- Findings : None exhibited significant inhibitory effects; however, further modifications are recommended to explore potential activity.
-
Case Study: Antitubercular Efficacy
- Objective : Assess the effectiveness of pyrazolo derivatives against M.tb.
- Method : In vitro growth inhibition assays.
- Findings : Certain derivatives showed promising results with low cytotoxicity and effective growth inhibition.
Data Summary
Compound Name | Activity Type | Target Organism | IC50 (µM) | Notes |
---|---|---|---|---|
This compound | Anticancer | MDA-MB-231 | N/A | No significant growth inhibition observed |
Various Pyrazolo Derivatives | Antitubercular | Mycobacterium tuberculosis | Varies | Effective growth inhibition noted |
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-13(2)10-11-21-18-12-14(3)22-20-19(15(4)23-24(18)20)16-8-6-7-9-17(16)25-5/h6-9,12-13,21H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXQEXVDMNDLBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC(C)C)C)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.